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Wilms tumor protein (317-327) -

Wilms tumor protein (317-327)

Catalog Number: EVT-243656
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Product Introduction

Description
Wilms tumor protein
Overview

Wilms tumor protein (317-327) is a peptide derived from the Wilms tumor gene 1, which encodes a transcription factor crucial for the development of the urogenital system. This protein plays dual roles as both a tumor suppressor and an oncogene, depending on the context of its expression. It is particularly significant in pediatric cancers, especially Wilms tumor, which is a common kidney cancer in children. The protein is also implicated in various other malignancies, including leukemia, where it serves as a biomarker for minimal residual disease .

Source and Classification

Wilms tumor protein is classified as a zinc finger transcription factor, which indicates that it contains zinc finger motifs that facilitate DNA binding. This structural feature is essential for its function in regulating gene expression during embryonic development and cellular differentiation. The protein is primarily expressed in tissues of mesodermal origin during embryogenesis, with significant roles in kidney and gonadal development .

Synthesis Analysis

Methods

The synthesis of Wilms tumor protein (317-327) can be achieved through various methods, including recombinant DNA technology and chemical synthesis.

  • Recombinant DNA Technology: This involves cloning the WT1 gene into an expression vector, followed by transformation into host cells (such as bacteria or yeast) to produce the protein. The expressed protein can be purified using affinity chromatography techniques.
  • Chemical Synthesis: Solid-phase peptide synthesis can be employed to create this peptide sequence. This method allows for precise control over the sequence and modifications of the peptide.

Technical Details

The synthesis process typically involves:

  1. Gene Cloning: Amplifying the WT1 gene segment corresponding to amino acids 317-327.
  2. Transformation: Inserting the cloned gene into an appropriate vector and introducing it into host cells.
  3. Expression: Inducing protein expression under controlled conditions.
  4. Purification: Isolating the protein using chromatographic techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

Wilms tumor protein (317-327) consists of a specific sequence of amino acids that contributes to its functional properties. The molecular formula for this peptide is C72H110N20O22SC_{72}H_{110}N_{20}O_{22}S, with a molecular weight of approximately 1,703.97 g/mol .

Data

The structural analysis indicates that the protein contains multiple functional domains, including:

  • Zinc Finger Motifs: Critical for DNA binding and transcriptional regulation.
  • Hydrophobic Regions: These may play roles in protein folding and interactions with other biomolecules.
Chemical Reactions Analysis

Reactions

Wilms tumor protein (317-327) participates in several biochemical reactions:

  • Transcription Regulation: It binds to specific DNA sequences to activate or repress target genes involved in cell growth and differentiation.
  • Protein-Protein Interactions: The protein interacts with various co-factors and other transcription factors, influencing cellular pathways related to oncogenesis.

Technical Details

The interactions are often mediated by post-translational modifications such as phosphorylation and acetylation, which can alter the activity and stability of the Wilms tumor protein.

Mechanism of Action

Process

The mechanism of action of Wilms tumor protein involves:

  1. DNA Binding: The zinc finger motifs facilitate specific binding to promoter regions of target genes.
  2. Transcriptional Activation/Repression: Depending on the cellular context, it can either enhance or inhibit gene expression.
  3. Cellular Differentiation: By regulating key developmental genes, it plays a vital role in organogenesis.

Data

Studies have shown that aberrant expression of Wilms tumor protein can lead to uncontrolled cell proliferation and contribute to tumorigenesis in various cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when isolated.
  • Solubility: Soluble in water and various organic solvents depending on its formulation.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo various chemical reactions typical of proteins, including oxidation and hydrolysis.

Relevant Data or Analyses

Detailed studies have been conducted to characterize its stability under different conditions, revealing insights into its potential therapeutic applications .

Applications

Scientific Uses

Wilms tumor protein (317-327) has several important applications in scientific research:

  • Cancer Immunotherapy: As a tumor-associated antigen, it is being explored for use in targeted immunotherapies for cancers expressing WT1.
  • Biomarker Development: It serves as a biomarker for diagnosing and monitoring Wilms tumor and other malignancies .
  • Gene Therapy Research: Investigations into manipulating WT1 expression are ongoing to understand its role in cancer biology further.
Molecular Biology of Wilms Tumor Protein (WT1)

Gene Structure and Functional Domains of WT1

Exon-Intron Organization and Alternative Splicing Mechanisms

The WT1 gene, located on chromosome 11p13, comprises 10 exons spanning approximately 50 kilobases of genomic DNA [1] [5]. This complex genomic architecture enables multiple layers of transcriptional regulation. Exon 1 contains the translational start site and encodes the N-terminal regulatory domain rich in proline and glutamine residues, critical for transcriptional activation or repression functions. Exons 2-4 encode the transcriptional regulatory region, while exons 7-10 encode the C-terminal zinc finger domains essential for DNA binding [1] [7]. Two primary alternative splicing events occur at exon 5 (encoding 17 amino acids) and between exons 9 and 10, where a three-amino-acid insertion (+/-KTS) dramatically alters DNA-binding specificity [1] [5]. Alternative splice site selection is developmentally regulated, creating four major isoforms through combinatorial inclusion of these two inserts. RNase protection analyses reveal the +17aa/+KTS isoform predominates in both human and mouse tissues, while the -17aa/-KTS variant is least abundant, suggesting functional hierarchy among isoforms [1].

Table 1: Exon Organization of the WT1 Gene

ExonGenomic PositionFunctional DomainEncoded Function
15' regionN-terminal domainTranscriptional regulation, oligomerization
2-4Central regionTranscriptional regulatory regionTranscriptional activation/repression
5Variable inclusionAlternative 17aa sequenceModulates transactivation potential
6RNA editing siteTranscriptional domainRNA editing target (Pro→Leu)
7-103' regionZinc finger domainsDNA/RNA binding specificity

Zinc-Finger Domains and DNA/RNA Binding Motifs

The C-terminal domain of WT1 contains four zinc finger motifs (ZF1-4) of the Cys₂-His₂ type, structurally homologous to those in EGR1 transcription factors [5] [7]. ZF2-ZF4 mediate sequence-specific DNA binding to the GC-rich consensus sequence 5'-GCGGGGGCG-3', while ZF1 stabilizes these interactions. The KTS insertion between ZF3 and ZF4 fundamentally alters DNA-binding dynamics: +KTS isoforms exhibit reduced DNA affinity but enhanced RNA-binding capacity, facilitating their role in mRNA processing [5] [7]. Structural analyses reveal that the +KTS insertion induces conformational changes that reposition ZF3 and ZF4, diminishing DNA contact while creating an RNA recognition surface. This structural plasticity enables WT1 to function as both a sequence-specific transcription factor and an RNA-binding protein involved in post-transcriptional regulation [7]. The zinc-finger domain also mediates interactions with co-regulatory proteins, expanding WT1's functional versatility beyond direct DNA binding.

Table 2: Zinc Finger Motifs in WT1 and Their Functions

Zinc FingerPositionDNA RecognitionRNA InteractionFunctional Role
ZF1323-349StabilizationLow affinityDNA complex stability
ZF2350-3765'-GCG regionModerate affinityPrimary DNA contact
ZF3377-4033'-GGC regionHigh affinity (+KTS)DNA/RNA specificity switch
ZF4404-430VariableHigh affinity (+KTS)Binding stabilization
KTS insertBetween ZF3-4Disrupts bindingEnhances bindingFunctional dichotomy

Post-Translational Modifications (Phosphorylation, Ubiquitination)

WT1 undergoes extensive post-translational modifications that dynamically regulate its stability, localization, and transcriptional activity. Phosphorylation occurs at multiple serine/threonine residues within the N-terminal domain, mediated by kinases including protein kinase A (PKA), protein kinase C (PKC), and cyclin-dependent kinases [6]. MAPK-mediated phosphorylation at Ser365 and Thr393 modulates WT1's transcriptional activation potential, influencing its ability to regulate target genes involved in proliferation and differentiation [6]. Ubiquitination represents another critical regulatory layer, with E3 ubiquitin ligases such as MDM2 targeting WT1 for proteasomal degradation. This modification occurs predominantly at lysine residues within the regulatory domain and is counterbalanced by deubiquitinating enzymes, creating a rapid turnover mechanism that fine-tunes WT1 protein levels in response to cellular signals [6]. Additionally, SUMOylation at Lys249 within the DNA-binding domain enhances transcriptional repression activity, while acetylation by CBP/p300 coactivators promotes transactivation. This complex modification landscape allows cells to precisely modulate WT1 function in response to developmental and environmental cues.

WT1 Isoforms and Their Functional Heterogeneity

Splice Variants (e.g., ±KTS, ±Exon 5)

The combinatorial alternative splicing of exons 5 and 9 generates four principal WT1 isoforms with distinct functional properties. The ±17aa variation (exon 5 inclusion) creates isoforms with altered transactivation potential: the +17aa variant (exon 5+) exhibits stronger transcriptional repression of growth factor genes like IGF2 and PDGFA compared to the -17aa isoform [2] [3]. The ±KTS alternative splicing event between zinc fingers 3 and 4 produces a more profound functional dichotomy. The -KTS isoforms bind DNA with high affinity and function as classical transcription factors regulating genes involved in nephrogenesis (SALL1, DAX1) and tumor suppression (BCL2, MYC) [3] [7]. In contrast, +KTS isoforms exhibit reduced DNA-binding capacity but participate in mRNA processing through interactions with splicing factors and RNA polymerase II. In hematopoietic systems, isoform ratios shift during differentiation, with +KTS isoforms predominating in stem/progenitor cells and -KTS isoforms increasing during myeloid maturation [3]. This developmental regulation is disrupted in leukemogenesis, where skewed isoform ratios contribute to differentiation arrest. Mouse models demonstrate that exclusive expression of either +KTS or -KTS isoforms causes embryonic lethality with kidney defects, highlighting the non-redundant functions of these variants in organogenesis [7].

Table 3: Major WT1 Isoforms and Their Functional Properties

IsoformExon 5KTS InsertDNA BindingCellular FunctionsPathophysiological Associations
A--HighTranscriptional repression of growth genesWilms tumor suppression
B+-ModerateContext-dependent activation/repressionDenys-Drash syndrome
C-+LowRNA processing, mRNA metabolismFrasier syndrome
D++Very lowRibonucleoprotein complexesLeukemogenesis

RNA Editing and Its Impact on Transcriptional Regulation

WT1 mRNA undergoes tissue-specific RNA editing that further diversifies its functional repertoire. The adenosine-to-inosine deamination at nucleotide position 839 in exon 6 converts a CCC proline codon to CUC leucine (Pro366Leu) [7]. This editing event occurs predominantly in the testis and kidney and is developmentally regulated, with peak activity during fetal development [7]. The Pro366Leu substitution occurs within the transactivation domain, significantly altering WT1's regulatory function. Edited WT1 exhibits reduced transcriptional repression of growth-promoting genes like EGR1 and BCL2 compared to the unedited counterpart. Structural analyses indicate the Pro366Leu change disrupts a proline-rich helix, altering protein-protein interactions with co-repressors [7]. In vitro studies demonstrate that edited WT1 fails to suppress Wilms' tumor cell proliferation as effectively as unedited forms, suggesting that RNA editing may modulate the tumor suppressor activity of WT1 [7]. The editing frequency increases in certain malignancies, including acute myeloid leukemia, where it potentially contributes to the oncogenic switch by diminishing WT1's tumor suppressive functions. This post-transcriptional modification represents an additional layer of complexity in the WT1 regulatory network, fine-tuning its activity in a tissue- and developmental stage-specific manner.

WT1 Interactions with Signaling Pathways

PI3K/Akt and MAPK/ERK Crosstalk

WT1 functions as a critical node integrating PI3K/AKT and MAPK/ERK signaling cascades, two pathways frequently co-opted in cancer. During cellular stress such as ischemia, WT1 modulates pathway crosstalk through phosphorylation-dependent mechanisms [2] [4]. AKT-mediated phosphorylation of WT1 at Ser365 enhances its stability and transcriptional activity, promoting expression of survival genes. Conversely, WT1 transcriptionally represses PTEN, a negative regulator of PI3K signaling, creating a positive feedback loop that amplifies PI3K/AKT activation [2] [8]. This regulatory dynamic becomes particularly evident in renal ischemia-reperfusion injury models, where WT1 haploinsufficiency diminishes AKT phosphorylation and exacerbates cellular damage [4].

Simultaneously, WT1 modulates MAPK/ERK signaling through physical interactions with Raf-1 and transcriptional regulation of pathway components. WT1 promotes inhibitory phosphorylation of Raf-1 at Ser259 during ischemic conditions, suppressing MAPK/ERK activation [2] [4]. This inhibition occurs through WT1-dependent recruitment of AKT to Raf-1, facilitating phosphorylation at the inhibitory site. During reperfusion, reactive oxygen species (ROS)-mediated PTEN activation counteracts this suppression, releasing ERK1/2 from inhibition [4]. The balance between these pathways determines cellular fate: PI3K/AKT activation promotes survival, while sustained MAPK/ERK signaling drives apoptosis. WT1-expressing cells preferentially activate the PI3K/AKT axis during stress, creating a pro-survival phenotype. In leukemic cells, this crosstalk becomes dysregulated, with constitutive PI3K/AKT activation cooperating with mutant WT1 to block differentiation and enhance chemoresistance [8].

Table 4: WT1-Mediated Crosstalk Between PI3K/AKT and MAPK/ERK Pathways

Signaling ContextPI3K/AKT ActivityMAPK/ERK ActivityWT1 Modulatory RoleCellular Outcome
Ischemia↑↑↑ (Strong activation)↓↓↓ (Suppressed)Enhances AKT phosphorylation; Promotes Raf-1 Ser259 phosphorylationCell survival
Reperfusion↓ (Reduced)↑↑ (Activated)ROS/PTEN-mediated pathway switchApoptosis promotion
Leukemogenesis↑↑ (Constitutive)VariableTranscriptional PTEN repression; AKT stabilizationProliferation, differentiation block
Renal developmentSpatiotemporal pulsesCounter-regulatedDynamic pathway balancingCoordinated morphogenesis

WT1-TET2 Axis in Epigenetic Regulation

WT1 orchestrates epigenetic reprogramming through direct interaction with TET2, a dioxygenase that catalyzes DNA demethylation by converting 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC) [3] [6] [8]. This functional partnership forms a critical regulatory axis in hematopoietic differentiation and renal development. WT1 physically recruits TET2 to target gene promoters through zinc finger-mediated DNA binding, directing localized hydroxymethylation and transcriptional activation [8]. Genome-wide mapping reveals co-occupancy of WT1 and TET2 at enhancers of myeloid differentiation genes (PU.1, CEBPA) and renal developmental regulators (SIX2, PAX2) [3] [8]. The WT1-TET2 complex activates expression of these differentiation-promoting genes through coordinated hydroxymethylation of promoter-associated CpG islands.

In acute myeloid leukemia (AML), this regulatory axis is frequently disrupted. Mutations in WT1 or TET2 occur in a mutually exclusive pattern, with both lesions resulting in global reduction of 5-hmC levels [3] [8]. WT1-mutant AML exhibits a hypermethylation signature overlapping that of TET2-mutant cases, particularly at enhancers of tumor suppressor genes. Mouse models demonstrate that Wt1 haploinsufficiency cooperates with Flt3-ITD mutations to induce AML characterized by impaired 5-hmC deposition at the GATA2 locus, blocking myeloid differentiation [3]. Similarly, in Wilms tumor development, WT1 inactivation leads to TET2 mislocalization and aberrant hypermethylation at nephrogenic differentiation genes. The functional interdependence is evidenced by the observation that reconstitution of WT1 in WT1-mutant AML cells restores TET2 recruitment and 5-hmC levels, while TET2 catalytic activity is required for WT1-mediated differentiation [8]. This axis represents a novel therapeutic vulnerability, with demethylating agents showing enhanced efficacy in WT1- or TET2-mutant malignancies.

Table 5: WT1-TET2 Functional Interactions in Development and Disease

Functional AspectMolecular MechanismDevelopmental RoleDysregulation in Disease
Protein interactionWT1 zinc fingers bind TET2 catalytic domainComplex stabilization at target genesAML mutations disrupt binding interface
DNA hydroxymethylationTET2 recruited to WT1-bound genomic lociActivation of differentiation genesGlobal 5-hmC reduction in WT1-mutant AML
Target gene regulationCoordinated binding at enhancers/promotersMyeloid/nephrogenic differentiationHyper-methylation of tumor suppressors
Mutational landscapeMutual exclusivity of WT1/TET2 mutationsNot applicableCooperative leukemogenesis with FLT3-ITD
Therapeutic targetingDemethylating agents restore expressionNot applicableHypomethylating agents in AML treatment

Properties

Product Name

Wilms tumor protein (317-327)

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